N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
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Overview
Description
N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structural features. It contains a phenylethyl group, a trifluoromethyl group, and a tetrahydropyrimidinyl moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of N1-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves a multi-step process. One common method includes the reaction of 4-aminodiphenylamine with acetophenone in the presence of an acidic catalyst, followed by hydrogenation on a heterogeneous catalyst . This method ensures high purity of the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.
Scientific Research Applications
N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:
N-(1-phenylethyl)-N’-phenyl-1,4-phenylenediamine: This compound shares a similar phenylethyl group but lacks the trifluoromethyl and tetrahydropyrimidinyl moieties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound contains a trifluoromethyl group and is used extensively in organocatalysis. The unique combination of functional groups in N1-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE distinguishes it from these similar compounds, providing it with unique chemical and biological properties.
Properties
IUPAC Name |
N-(1-phenylethyl)-2-[[4-phenyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3OS/c1-14(15-8-4-2-5-9-15)25-19(28)13-29-20-26-17(16-10-6-3-7-11-16)12-18(27-20)21(22,23)24/h2-11,14,17-18H,12-13H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTKPYODGQZHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC(CC(N2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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